6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one
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Description
6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one, also known as ETMT, is a triazine compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
A study detailed the synthesis and structural elucidation of novel fused 1,2,4-triazine derivatives, showcasing their potential as potent inhibitors targeting CYP1A1 activity. This research indicates the significance of 1,2,4-triazine derivatives in developing promising anticancer drugs through their inhibitory effects, highlighting the specific binding interactions at the substrate recognition sites of the protein. This work underscores the relevance of structural analysis in medicinal chemistry for identifying and optimizing drug candidates with high inhibitory effects against cancer-related targets (El Massry et al., 2012).
Bioorthogonal Labeling of DNA
Another application involves the synthesis of 6-ethynyl-1,2,4-triazine for fluorescent labeling of oligonucleotides by Diels-Alder reactions with inverse electron demand. This method demonstrates the utility of 6-ethynyl-1,2,4-triazine attached to 7-deaza-2'-deoxyadenosine for PCR amplification, yielding multilabeled oligonucleotides. It highlights the bioorthogonal group's compatibility with DNA polymerase, presenting an advantageous approach for the labeling of DNA in biological studies (Reisacher et al., 2019).
Corrosion Inhibition
Research on triazine derivatives, including 4-((2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazineylidene)methyl)-N,N-dimethylaniline (HT-1), has explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The study underscores the importance of electron-donating functional groups in enhancing corrosion inhibition efficiency, revealing that these compounds exhibit significant protective properties against steel corrosion. The findings contribute to the understanding of corrosion inhibition mechanisms and the development of more effective inhibitors (Singh et al., 2018).
properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(3-methylanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-16-9-7-14(8-10-16)12-17-18(24)21-19(23-22-17)20-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREOLLGBTPSSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one |
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